![molecular formula C12H17BO3 B1416896 [3-(Cyclohexyloxy)phenyl]boronsäure CAS No. 1236190-86-5](/img/structure/B1416896.png)
[3-(Cyclohexyloxy)phenyl]boronsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
[3-(Cyclohexyloxy)phenyl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
Target of Action
The primary target of [3-(Cyclohexyloxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
[3-(Cyclohexyloxy)phenyl]boronic acid participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, [3-(Cyclohexyloxy)phenyl]boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction, in which [3-(Cyclohexyloxy)phenyl]boronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that boronic acids, in general, have high solubility in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .
Result of Action
The result of the action of [3-(Cyclohexyloxy)phenyl]boronic acid in the SM coupling reaction is the formation of a new carbon-carbon bond . This bond formation is a critical step in the synthesis of various organic compounds .
Action Environment
The action of [3-(Cyclohexyloxy)phenyl]boronic acid is influenced by the reaction conditions. The SM coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . Furthermore, the stability of [3-(Cyclohexyloxy)phenyl]boronic acid contributes to its efficacy in the SM coupling reaction .
Biochemische Analyse
Biochemical Properties
[3-(Cyclohexyloxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which makes them useful in enzyme inhibition studies . The interactions of [3-(Cyclohexyloxy)phenyl]boronic acid with biomolecules are primarily based on its ability to form stable complexes with hydroxyl groups, which can inhibit the activity of certain enzymes.
Cellular Effects
The effects of [3-(Cyclohexyloxy)phenyl]boronic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids have been shown to inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells . This compound’s ability to modulate cellular processes makes it a valuable tool in cancer research and therapy.
Molecular Mechanism
At the molecular level, [3-(Cyclohexyloxy)phenyl]boronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity, leading to changes in cellular processes . Additionally, [3-(Cyclohexyloxy)phenyl]boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of [3-(Cyclohexyloxy)phenyl]boronic acid in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under normal laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that [3-(Cyclohexyloxy)phenyl]boronic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit enzyme activity over extended periods.
Metabolic Pathways
[3-(Cyclohexyloxy)phenyl]boronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, boronic acids are known to inhibit serine proteases, which play a crucial role in protein metabolism and cellular signaling.
Transport and Distribution
The transport and distribution of [3-(Cyclohexyloxy)phenyl]boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, [3-(Cyclohexyloxy)phenyl]boronic acid can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of [3-(Cyclohexyloxy)phenyl]boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, it can be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences . This localization can affect the compound’s activity and function, as it interacts with different biomolecules in various cellular compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclohexyloxy)phenyl]boronic acid typically involves the reaction of 3-bromophenol with cyclohexanol in the presence of a base to form 3-(cyclohexyloxy)phenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield [3-(Cyclohexyloxy)phenyl]boronic acid .
Industrial Production Methods
Industrial production methods for [3-(Cyclohexyloxy)phenyl]boronic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Cyclohexyloxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenolic compounds.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the cyclohexyloxy group, making it less hydrophobic.
4-(Cyclohexyloxy)phenylboronic acid: Similar structure but with the cyclohexyloxy group at a different position on the phenyl ring.
Uniqueness
[3-(Cyclohexyloxy)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the cyclohexyloxy group enhances its hydrophobicity and can influence its reactivity and interactions with other molecules .
Eigenschaften
IUPAC Name |
(3-cyclohexyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h4-5,8-9,11,14-15H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZKDQGRYCFMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Tetrahydrofuran-2-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1416814.png)
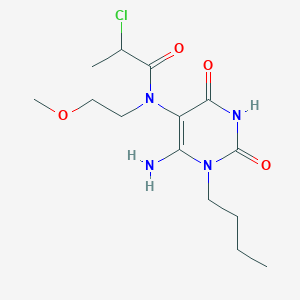
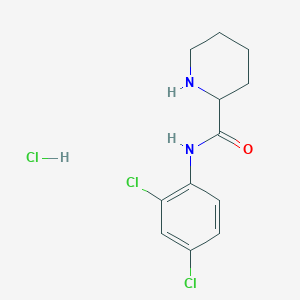

![3-methoxy-N-[5-methyl-2-(propan-2-yl)cyclohexyl]aniline](/img/structure/B1416819.png)
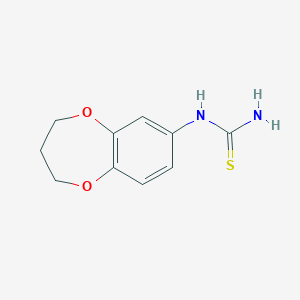
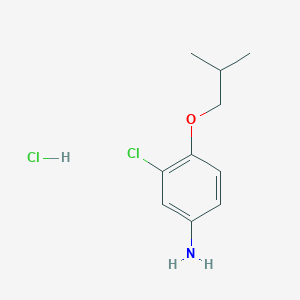
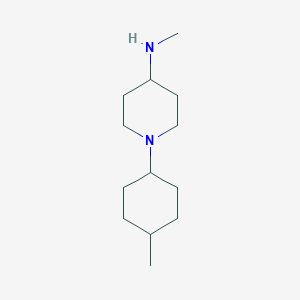

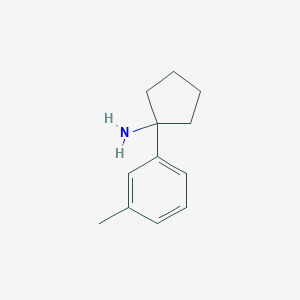
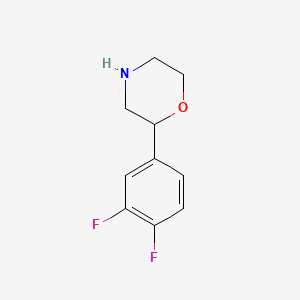
![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)
![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)

